molecular formula C14H10O3 B581555 5-(4-Formylphenyl)-2-formylphenol CAS No. 1261930-12-4

5-(4-Formylphenyl)-2-formylphenol

Cat. No.: B581555
CAS No.: 1261930-12-4
M. Wt: 226.231
InChI Key: KOBYWILPDWAYHS-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-2-formylphenol, commonly known as 5-F2FP, is a synthetic phenolic compound with a wide range of applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method of 5-F2FP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Chemical Properties

5-(4-Formylphenyl)-2-formylphenol derivatives have been synthesized and explored for their unique chemical properties. For instance, the synthesis of 4‐(4′‐Formylaryloxy)‐7‐nitrobenzofurazan derivatives demonstrates the compound's utility in creating fluorescent compounds for potential imaging applications. These derivatives, synthesized from formylphenols and 4-chloro-7-nitrobenzofurazan in the presence of crown ethers, exhibit strong fluorescence upon interaction with amino acids and their derivatives, indicating their potential in biochemical studies (Bem et al., 2004).

Bioconjugation and DNA Studies

The bioconjugation capabilities of aldehyde-linked nucleotides and DNA featuring 5-(4-formylphenyl)- derivatives highlight the compound's relevance in molecular biology. Such derivatives have been effectively used for DNA polymerase incorporation into DNA, facilitating the study of DNA-protein interactions through reductive amination processes (Raindlová et al., 2012).

Antimicrobial Activity

Derivatives of this compound have been synthesized with thiazole and thiazolidinone scaffolds, showing significant antimicrobial activity. Such studies contribute to the search for new chemotherapeutic agents capable of combating bacterial infections. Compounds derived from 4-formylphenyl benzoate have demonstrated antibacterial activity close to standard treatments like Ampicillin, showcasing their potential as novel antimicrobial agents (Abdel‐Galil et al., 2018).

Catalytic and Material Science Applications

The compound's versatility is further highlighted in materials science, where derivatives have been used in the synthesis of new mixed-metal aggregates. These aggregates show promise in catalysis and materials chemistry, demonstrating the wide-ranging applications of this compound derivatives in the development of new materials and catalytic processes (Paital et al., 2007).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been studied for their corrosion inhibition properties. Such studies are crucial for the development of safer and more effective corrosion inhibitors, which are vital for protecting industrial materials and infrastructure (Jafari et al., 2016).

Mechanism of Action

Target of Action

Similar compounds like 4-formylphenylboronic acid have been found to act as stabilizers and inhibitors for enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding . The compound may induce changes in the target’s structure or function, affecting its activity.

Biochemical Pathways

Similar compounds have been found to be involved in various organic transformations . These transformations could potentially affect downstream biochemical pathways, leading to changes in cellular processes.

Result of Action

Based on the properties of similar compounds, it can be inferred that it may influence cellular processes by interacting with specific targets, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 5-(4-Formylphenyl)-2-formylphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with this compound. For instance, covalent organic frameworks (COFs), which are similar structures, have been found to act as nanoreactors, providing a proper environment for reactants to interact .

Properties

IUPAC Name

4-(4-formylphenyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYWILPDWAYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685053
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-12-4
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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